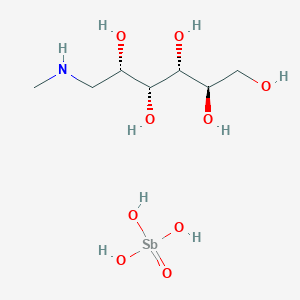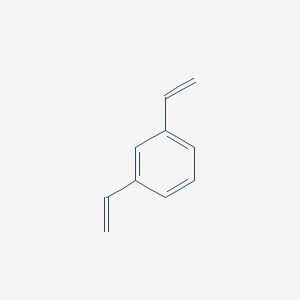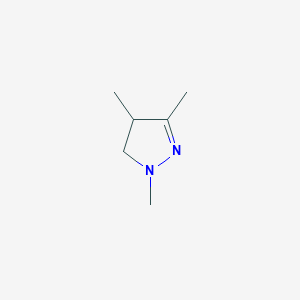
2-Pyrazoline, 1,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazoline, 1,3,4-trimethyl- is a compound that has gained significant attention in scientific research due to its numerous biomedical and pharmaceutical applications. It is a heterocyclic organic compound that contains a pyrazoline ring and three methyl groups attached to it.
Mécanisme D'action
The mechanism of action of 2-Pyrazoline, 1,3,4-trimethyl- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has also been found to interact with cellular membranes and alter their properties.
Effets Biochimiques Et Physiologiques
2-Pyrazoline, 1,3,4-trimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Pyrazoline, 1,3,4-trimethyl- in lab experiments is its relatively simple synthesis method. It is also readily available and can be easily modified to produce derivatives with different properties. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are numerous potential future directions for research on 2-Pyrazoline, 1,3,4-trimethyl-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying cellular signaling pathways and membrane properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 2-Pyrazoline, 1,3,4-trimethyl- is a compound that has shown promising results in scientific research for its potential biomedical and pharmaceutical applications. Its unique properties make it a valuable tool for studying various biological processes, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-Pyrazoline, 1,3,4-trimethyl- can be achieved through a variety of methods. One of the most common methods is the reaction between 3,5-dimethylpyrazole and acetylacetone in the presence of a base. Another method involves the reaction between 3,5-dimethylpyrazole and ethyl acetoacetate in the presence of a catalyst.
Applications De Recherche Scientifique
2-Pyrazoline, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of science. In the biomedical field, it has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antimicrobial agent.
Propriétés
Numéro CAS |
14044-41-8 |
|---|---|
Nom du produit |
2-Pyrazoline, 1,3,4-trimethyl- |
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2,4,5-trimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3 |
Clé InChI |
UWCOGVAFZZBWAT-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C |
SMILES canonique |
CC1CN(N=C1C)C |
Synonymes |
1,3,4-Trimethyl-2-pyrazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



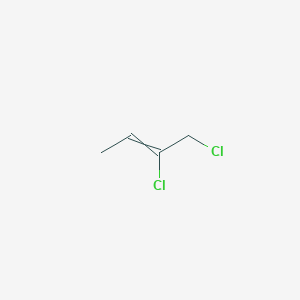
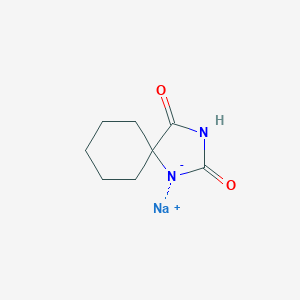
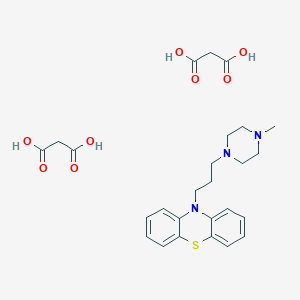
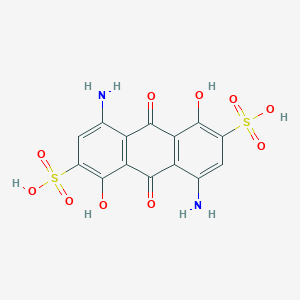
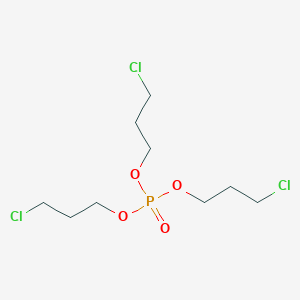
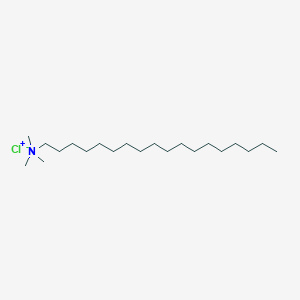
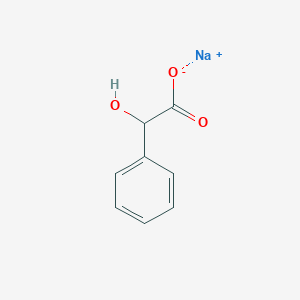
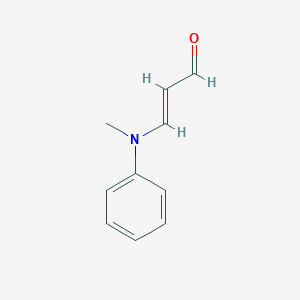
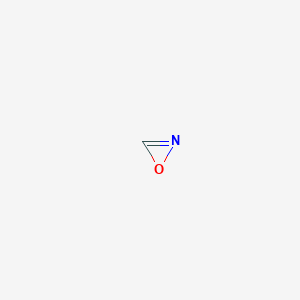
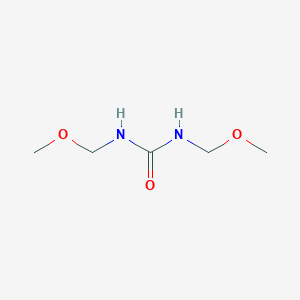
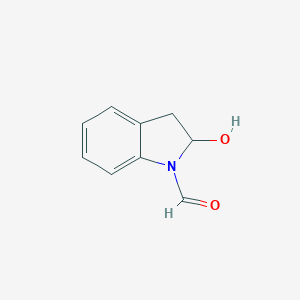
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
